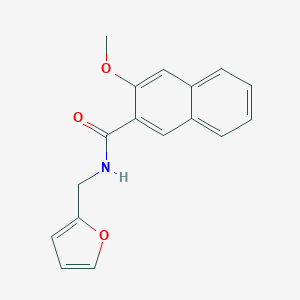
N-(2-furylmethyl)-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-methoxy-2-naphthamide, commonly known as FMA-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMA-1 is a member of the naphthamide family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The mechanism of action of FMA-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, FMA-1 has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammatory cells, FMA-1 has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In virus-infected cells, FMA-1 has been shown to inhibit the replication of the virus by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
FMA-1 has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, FMA-1 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammatory cells, FMA-1 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In virus-infected cells, FMA-1 has been shown to inhibit viral protein synthesis, leading to a reduction in viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMA-1 is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, FMA-1 is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of FMA-1 is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of FMA-1 is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on FMA-1. One area of interest is the development of FMA-1 analogs with improved potency and selectivity. Additionally, the mechanism of action of FMA-1 could be further elucidated through the use of advanced biochemical and biophysical techniques. Finally, the potential therapeutic applications of FMA-1 could be explored further, particularly in the areas of cancer and inflammation.
Méthodes De Synthèse
The synthesis of FMA-1 involves the reaction of 2-naphthoic acid with furfural in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methoxyamine hydrochloride to yield FMA-1. The purity of the compound can be further enhanced through recrystallization.
Applications De Recherche Scientifique
FMA-1 has been studied for its potential applications in various fields of scientific research, including cancer research, inflammation research, and virology. In cancer research, FMA-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, FMA-1 has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In virology, FMA-1 has been shown to inhibit the replication of several viruses, including herpes simplex virus.
Propriétés
Formule moléculaire |
C17H15NO3 |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H15NO3/c1-20-16-10-13-6-3-2-5-12(13)9-15(16)17(19)18-11-14-7-4-8-21-14/h2-10H,11H2,1H3,(H,18,19) |
Clé InChI |
JWKRHZKBVQPQBK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCC3=CC=CO3 |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)


![3-butoxy-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251776.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)